molecular formula C17H16ClNO.C4H4O4 B1663586 Saphris CAS No. 85650-56-2

Saphris

Cat. No. B1663586
CAS RN: 85650-56-2
M. Wt: 401.8 g/mol
InChI Key: GMDCDXMAFMEDAG-CHHFXETESA-N
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Description

“Saphris” is the brand name for the generic drug “asenapine”, which is an atypical antipsychotic medication . It is used to treat schizophrenia in adults, and bipolar I disorder in adults and children who are at least 10 years old . It works by changing the actions of chemicals in the brain .


Synthesis Analysis

The route of synthesis of asenapine maleate supports the chemical structure assigned . Confirmation of the chemical structure was provided by elemental analysis and spectroscopic analysis .


Molecular Structure Analysis

The molecular formula of asenapine maleate, the active ingredient in Saphris, is C17H16ClNO•C4H4O4 . Its molecular weight is 401.84 (free base: 285.8) .


Physical And Chemical Properties Analysis

Asenapine maleate is a white to off-white powder . The tablets are usually taken sublingually (under the tongue), and they dissolve in saliva within seconds .

Scientific Research Applications

Postmortem Toxicology

Miller et al. (2013) developed an analytical method for detecting and quantifying asenapine (Saphris®) in postmortem specimens using gas chromatography-mass spectroscopy. This method assists forensic toxicologists in interpreting casework involving asenapine and provides insights into the postmortem distribution of this antipsychotic medication (Miller et al., 2013).

Clinical Efficacy in Mental Disorders

Panteleeva et al. (2015) assessed the therapeutic efficacy and tolerability of asenapine in patients with acute psychotic attacks in endogenous mental diseases. Their findings highlight the drug's distinct sedative, antimania, antipsychotic, and antiparaphrenia components, offering valuable insights for its use in psychiatric practice (Panteleeva et al., 2015).

Pharmacological Profile and Receptor Affinity

Asenapine's pharmacological profile, including its high affinity for various serotonergic, dopaminergic, alpha-adrenergic, and histaminergic receptor subtypes, was reviewed by McIntyre (2011). This comprehensive overview of asenapine's action mechanism contributes significantly to understanding its role in treating bipolar disorder and schizophrenia (McIntyre, 2011).

Asenapine Overdose Case Study

Taylor and Chandrasena (2013) presented a unique case of intentional asenapine overdose, contributing to the understanding of its safety profile and pharmacokinetic properties in overdose situations (Taylor & Chandrasena, 2013).

Sublingual Formulation and Absorption

The unique sublingual formulation of asenapine and its impact on drug absorption and efficacy, particularly in treating bipolar I disorder, was discussed in a review by Scheidemantel et al. (2015). This highlights the innovative administration route of asenapine and its implications for patient compliance and treatment efficacy (Scheidemantel et al., 2015).

Comparative Efficacy and Safety in Schizophrenia

Plosker and Deeks (2016) reviewed asenapine's efficacy and safety in treating schizophrenia, comparing it with other antipsychotic agents. This review provides valuable insights into asenapine's role in managing schizophrenia, particularly in terms of symptom improvement and adverse event profiles (Plosker & Deeks, 2016).

Therapeutic and Economic Impact

Vieta and Montes (2017) explored asenapine's effectiveness in treating bipolar disorder, including its impact on health-related quality of life and economic implications. Their review provides a comprehensive understanding of asenapine's role in managing bipolar disorder, considering both clinical and economic perspectives (Vieta & Montes, 2017)

Safety And Hazards

Saphris should not be used if you are allergic to asenapine, or if you have severe liver disease . It may cause serious neurologic problems . It is not approved for use in older adults with dementia-related psychosis . It may increase the risk of death in older adults with dementia-related psychosis . It may not be safe to breastfeed while using this medicine .

properties

IUPAC Name

(Z)-but-2-enedioic acid;(2S,6S)-9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO.C4H4O4/c1-19-9-14-12-4-2-3-5-16(12)20-17-7-6-11(18)8-13(17)15(14)10-19;5-3(6)1-2-4(7)8/h2-8,14-15H,9-10H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t14-,15-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMDCDXMAFMEDAG-CHHFXETESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2C(C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C[C@H]2[C@H](C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301017360
Record name trans-5-Chloro-2,3,3a,12b-tetrahydro-2-methyl-1H-dibenz(2,3:6,7)oxepino(4,5-c)pyrrole maleate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301017360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Asenapine maleate

CAS RN

85650-56-2
Record name Asenapine maleate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85650-56-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Asenapine maleate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085650562
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name trans-5-Chloro-2,3,3a,12b-tetrahydro-2-methyl-1H-dibenz(2,3:6,7)oxepino(4,5-c)pyrrole maleate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301017360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-5-chloro-2,3,3a,12b-tetrahydro-2-methyl-1H-dibenz[2,3:6,7]oxepino[4,5-c]pyrrole maleate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.080.031
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ASENAPINE MALEATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CU9463U2E2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,160
Citations
C Miller, O Pleitez, D Anderson… - Journal of analytical …, 2013 - academic.oup.com
Asenapine (Saphris ® ) is an atypical antipsychotic approved in the USA in 2009 for the treatment of schizophrenia and bipolar disorder. The Los Angeles County Department of …
Number of citations: 19 academic.oup.com
SD Face, M Challenge - search.proquest.com
… use of the antipsychotic medication Saphris® (asenapine … Saphris drug label have been revised to include information about this risk and to inform health care professionals that Saphris …
Number of citations: 0 search.proquest.com
CR Hopkins - ACS chemical neuroscience, 2010 - ACS Publications
… The efficacy of Saphris was demonstrated in two of three shortterm, placebo-controlled and active-drug controlled clinical trials, where the drug was shown to have superior …
Number of citations: 2 pubs.acs.org
G Niraj, MAP Kumar, EV Kumar… - Int J Cur Res Rev| Vol, 2021 - researchgate.net
… The goal of the research work was to evaluate the patient compliance of the SAPHRIS® (Asenapine) sublingual tablets by using a human perception study. The current study also …
Number of citations: 0 www.researchgate.net
P Sharma, X Li, B Jasti - 2023 - scholarlycommons.pacific.edu
Purpose The first objective of this study is to compare the extent of sublingual absorption to total bioavailability of the drug products. Our second objective is to correlate calculated …
Number of citations: 0 scholarlycommons.pacific.edu
Food and Drug Administration - Silver Spring, MD: Food and Drug Administration, 2011
Number of citations: 8
US Food and Drug Administration - Silver Springs, MD: July, 2009
Number of citations: 5
Schering-Plough Research Institute
Number of citations: 5
US Food and Drug Administration - 2015
Number of citations: 2
US Food and Drug Administration - 2016
Number of citations: 3

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